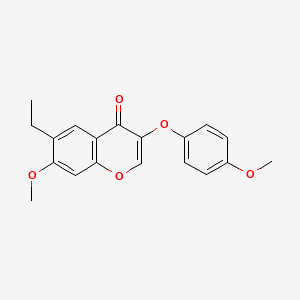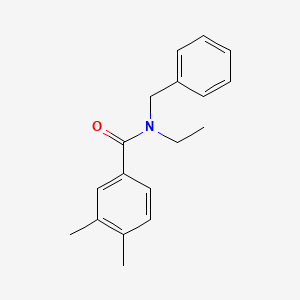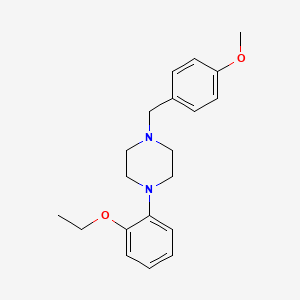
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits. It has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is not fully understood. However, it has been suggested that 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the NF-kappaB, MAPK, and Nrf2 pathways. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has also been found to interact with various cellular targets, including enzymes and receptors, such as COX-2, LOX, PPAR-gamma, and ER-alpha.
Biochemical and Physiological Effects:
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-alpha, IL-1beta, and COX-2, in vitro and in vivo. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It has been found to increase the levels of antioxidant enzymes, such as SOD, CAT, and GPx, in various organs, including the liver, kidney, and brain. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has also been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has several advantages for lab experiments. It is readily available and can be synthesized through various methods. It is also relatively inexpensive compared to other compounds with similar properties. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been extensively studied, and its mechanism of action and potential health benefits are well understood. However, there are also some limitations to using 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one in lab experiments. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has poor solubility in water, which can limit its bioavailability and efficacy. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also has low stability, which can lead to degradation and loss of activity over time.
Zukünftige Richtungen
There are several future directions for the study of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one. One area of research is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in the prevention and treatment of various chronic inflammatory diseases, such as arthritis, diabetes, and cardiovascular disease. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also has potential applications in the food and cosmetic industries, as a natural antioxidant and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action and potential health benefits of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one.
Synthesemethoden
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one can be synthesized through various methods, including chemical synthesis, microbial biotransformation, and plant extraction. The chemical synthesis involves the reaction of 2,4,6-trihydroxyacetophenone with 4-methoxyphenol in the presence of a base catalyst. The microbial biotransformation involves the use of microorganisms such as Aspergillus niger to convert hesperidin, a glycoside form of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, into 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one. The plant extraction involves the isolation of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one from citrus fruits such as orange and grapefruit.
Wissenschaftliche Forschungsanwendungen
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-alpha, IL-1beta, and COX-2, which are involved in the development of chronic inflammatory diseases. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various organs, including the liver, kidney, and brain. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has also been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-12-9-15-17(10-16(12)22-3)23-11-18(19(15)20)24-14-7-5-13(21-2)6-8-14/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSDOCRKKWUHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)


![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)


![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)
